D-Glucosamine-2-N,6-O-disulphate disodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,6-O-disulphate disodium salt typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in a suitable solvent, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2-N,6-O-disulphate disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce desulfated glucosamine .
Scientific Research Applications
D-Glucosamine-2-N,6-O-disulphate disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical products and as a standard in analytical testing.
Mechanism of Action
The mechanism of action of D-Glucosamine-2-N,6-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the 6-O-sulphates of 2-deoxy-2-sulphamido-6-O-sulpho-D-glucose, 2-acetamido-2-deoxy-6-O-sulpho-D-glucose, and 2-amino-2-deoxy-6-O-sulphato-D-glucose . These interactions play a crucial role in its biochemical effects and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-sulfamino-D-glucopyranose 3-sulfate
- 2-Acetamido-2-deoxy-6-O-sulpho-D-glucose
- 2-Amino-2-deoxy-6-O-sulphato-D-glucose
Uniqueness
D-Glucosamine-2-N,6-O-disulphate disodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-FAOVPRGRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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